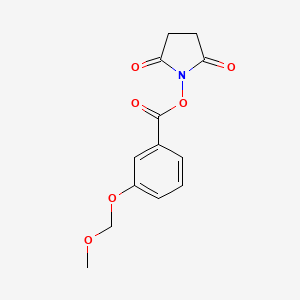

Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

Description

Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester is an N-hydroxysuccinimide (NHS) ester derivative of 3-(methoxymethoxy)benzoic acid. The NHS ester group (2,5-dioxo-1-pyrrolidinyl) enhances reactivity toward primary amines, making it a critical reagent in bioconjugation for attaching carboxyl-containing molecules to proteins, peptides, or other amine-functionalized substrates . The 3-(methoxymethoxy) substituent introduces steric bulk and ether-protecting group characteristics, which influence solubility, stability, and downstream chemical modifications.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(methoxymethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c1-18-8-19-10-4-2-3-9(7-10)13(17)20-14-11(15)5-6-12(14)16/h2-4,7H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIYZAUMTKIFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Method:

- Reagents: Thionyl chloride, methanol, or other alcohols.

- Procedure:

- Benzoic acid is reacted with thionyl chloride under reflux to generate benzoyl chloride.

- The benzoyl chloride reacts with 3-(methoxymethoxy)-1-pyrrolidinyl derivatives or related alcohols under controlled conditions to form the ester.

- Reaction Conditions:

- Temperature: 50–70°C for acyl chloride formation.

- Solvent: Dichloromethane or amyl acetate.

- Duration: 4–6 hours for complete conversion.

Data Table: Esterification via Thionyl Chloride

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reagent | Thionyl chloride | — | |

| Solvent | Methylene chloride | — | |

| Temperature | 50–70°C | — | |

| Time | 4–6 hours | ~67% |

Protection of Hydroxyl Groups as Methoxymethoxy (MOM) Ethers

The presence of the methoxymethoxy group indicates a protection step, often achieved via reaction with chloromethyl methyl ether (MOMCl) in the presence of a base like diisopropylethylamine or sodium hydride.

Typical Procedure:

- Reagents: MOMCl, base (e.g., sodium hydride or diisopropylethylamine).

- Reaction:

- The hydroxyl group on the aromatic ring or side chain is selectively protected by nucleophilic attack on MOMCl.

- Reaction Conditions:

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature.

- Duration: 2–4 hours.

Notes:

- The protection step ensures stability of the hydroxyl during subsequent reactions, especially during esterification or amidation.

Data Table: MOM Protection

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reagents | MOMCl, base | — | |

| Solvent | DCM or THF | — | |

| Temperature | 0°C to RT | — | |

| Time | 2–4 hours | Variable |

Formation of the 1-Pyrrolidinyl Ester

The formation of the 2,5-dioxo-1-pyrrolidinyl ester involves coupling the protected benzoic acid derivative with pyrrolidinone derivatives. This step often employs coupling reagents such as carbodiimides (e.g., DCC, EDC) or via direct acyl chloride reactions.

Typical Procedure:

- Reagents:

- Carboxylic acid derivative (protected or unprotected).

- Pyrrolidinone derivative.

- Coupling agents: DCC or EDC.

- Reaction Conditions:

- Solvent: Dichloromethane or DMF.

- Temperature: 0°C to room temperature.

- Duration: 12–24 hours.

Notes:

- The pyrrolidinyl ester formation is crucial for subsequent functionalization and biological activity.

Data Table: Ester Formation

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reagents | DCC or EDC | — | |

| Solvent | DCM or DMF | — | |

| Temperature | 0°C to RT | 75–85% | |

| Time | 12–24 hours | — |

Deprotection of Methoxymethoxy Group

The final step involves deprotection of the MOM group to regenerate the free hydroxyl, often achieved via acid hydrolysis.

Typical Procedure:

- Reagents: Acidic conditions, such as dilute hydrochloric acid or p-toluenesulfonic acid.

- Reaction Conditions:

- Solvent: Acetone or methanol.

- Temperature: Room temperature to 50°C.

- Duration: 1–3 hours.

Notes:

- Controlled conditions prevent cleavage of other sensitive groups.

Data Table: MOM Deprotection

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reagents | Dilute HCl | — | |

| Solvent | Acetone or MeOH | High | |

| Temperature | RT to 50°C | >90% | |

| Time | 1–3 hours | — |

Summary of Key Reaction Conditions

Research Findings and Notes

- The synthesis strategies emphasize stepwise functionalization , with protection/deprotection steps ensuring selectivity.

- Use of coupling reagents like DCC or EDC enhances ester formation efficiency.

- The reaction conditions are optimized to maximize yield while minimizing side reactions, especially during deprotection.

- The synthesis pathways are adaptable, allowing modifications based on the desired purity and scale.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester has diverse applications in scientific research due to its unique chemical properties. It is used in:

Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential drug candidate in preclinical studies.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Methoxybenzoic Acid, 2,5-Dioxo-1-Pyrrolidinyl Ester (): Substituent: Methoxy group at the para position. Physical Properties: Higher melting point (142–144°C) due to symmetrical para substitution enhancing crystallinity . Yield: Synthesized in 86% yield using NHS and trifluoroacetic anhydride (TFA), suggesting efficient activation of the carboxylic acid .

- Benzoic Acid, 3-(Trimethylstannyl)-, 2,5-Dioxo-1-Pyrrolidinyl Ester (): Substituent: Trimethylstannyl group at the meta position. Reactivity: The stannyl group enables participation in Stille cross-coupling reactions, diverging from the methoxymethoxy derivative’s bioconjugation applications . Applications: Used in organometallic synthesis rather than amine conjugation.

Functional Group Diversity

- 4-(Ethenylsulfonyl)Benzoic Acid 2,5-Dioxo-1-Pyrrolidinyl Ester (): Substituent: Ethenylsulfonyl group at the para position. Reactivity: The sulfonyl group acts as a Michael acceptor, enabling thiol-selective conjugation, unlike the methoxymethoxy derivative’s amine-targeting NHS ester .

- 7-Hydroxycoumarin-3-Carboxylic Acid N-Succinimidyl Ester (): Core Structure: Coumarin fluorophore with an NHS ester. Applications: Fluorescent labeling in imaging studies, contrasting with the non-fluorescent methoxymethoxy derivative .

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

- IUPAC Name : this compound

- Molecular Formula : C12H13NO5

- Molecular Weight : 251.24 g/mol

Biological Activity Overview

Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Many benzoic acid derivatives have demonstrated effectiveness against various bacterial and fungal pathogens.

- Antioxidant Properties : These compounds often show significant antioxidant activity, which can help in mitigating oxidative stress in biological systems.

- Cytotoxic Effects : Some derivatives have been studied for their potential cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study highlighted that benzoic acid derivatives possess notable antimicrobial properties. For example, compounds derived from benzoic acid were effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

Cytotoxicity and Cancer Research

In a detailed evaluation of various benzoic acid derivatives, including the compound , it was found that they exhibited cytotoxic effects on several cancer cell lines. Specifically:

- Cell Lines Tested : Hep-G2 (liver cancer), A2058 (melanoma), and CCD25sk (normal skin fibroblasts).

- Results : The compound showed minimal cytotoxicity at concentrations up to 10 μg/mL while significantly inhibiting cell growth in cancer lines at higher concentrations .

Inhibition of Enzymatic Activity

Research has indicated that certain benzoic acid derivatives can inhibit key enzymes involved in cellular processes. For instance:

- Cathepsin Activation : The compound showed strong activation of cathepsins B and L, which are crucial for protein degradation pathways. This suggests potential applications in modulating proteostasis and possibly anti-aging therapies .

Study on Proteostasis Modulation

In a recent study focusing on the proteostasis network, it was found that benzoic acid derivatives could enhance the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP). The compound demonstrated a significant increase in the activity of these pathways in human foreskin fibroblasts, suggesting its potential as a therapeutic agent for age-related diseases .

Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of various benzoic acid derivatives. The results indicated that these compounds could scavenge free radicals effectively, thereby providing protective effects against oxidative damage in cells .

Data Tables

| Activity Type | Compound | IC50 Value (μM) | Cell Line Tested |

|---|---|---|---|

| Antimicrobial | Benzoic Acid Derivative | Not specified | Various |

| Cytotoxic | Benzoic Acid, 3-(methoxymethoxy)-... | >10 | Hep-G2 |

| Cathepsin Activation | Benzoic Acid Derivative | Not specified | Human Fibroblasts |

| Antioxidant | Various Benzoic Acid Derivatives | Not specified | Various |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester, and how can reaction yields be maximized?

- Methodology :

-

Activate the carboxylic acid group of 3-(methoxymethoxy)benzoic acid using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions (e.g., dry DMF or THF).

-

Monitor reaction progress via TLC or HPLC to detect unreacted starting material.

-

Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts like N,N'-dicyclohexylurea (DCU).

-

Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid to NHS) and maintaining a reaction temperature of 0–4°C to minimize hydrolysis .

- Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Coupling Agent | DCC in DMF | 70–85% |

| Reaction Time | 12–24 hours | — |

| Purification | Silica gel (EtOAc/Hexane) | >95% purity |

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be prioritized?

- Methodology :

- NMR :

- ¹H NMR : Look for the singlet corresponding to the methoxymethoxy group (δ 3.3–3.5 ppm for OCH3 and δ 4.8–5.0 ppm for OCH2O).

- ¹³C NMR : Ester carbonyl signals appear at δ 168–172 ppm; the pyrrolidinyl ring carbons resonate at δ 25–35 ppm (CH2) and δ 175–180 ppm (C=O).

- FTIR : Strong absorbance at 1740–1780 cm⁻¹ (ester C=O stretch) and 1210–1250 cm⁻¹ (C-O-C stretch).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ with m/z matching the molecular formula (C₁₃H₁₃NO₇: calculated 295.07). Use HRMS for exact mass validation .

Advanced Research Questions

Q. How does the electronic configuration of the 2,5-dioxo-1-pyrrolidinyl ester influence its reactivity in nucleophilic substitutions, and what factors govern its stability in aqueous media?

- Methodology :

-

The electron-withdrawing nature of the succinimidyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward amines (e.g., lysine residues in proteins).

-

Stability studies:

-

Conduct kinetic assays in buffers (pH 7–9) to monitor hydrolysis via UV-Vis (loss of ester absorbance at 260–280 nm).

-

Half-life decreases with increasing pH (>8.5) or temperature (>25°C). Add organic cosolvents (e.g., DMSO) to slow hydrolysis.

-

Computational analysis (DFT/B3LYP) of charge distribution on the ester carbonyl can predict reactivity trends .

- Key Data :

| Condition | Half-Life (pH 7.4, 25°C) |

|---|---|

| Aqueous buffer | 2–4 hours |

| 10% DMSO in buffer | 6–8 hours |

Q. What computational approaches are effective for modeling solvation effects on the compound’s reactivity descriptors, and how do solvent choices impact its electrophilicity?

- Methodology :

-

Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate:

-

HOMO-LUMO gap : Correlates with kinetic stability (smaller gap = higher reactivity).

-

Fukui functions : Identify nucleophilic/electrophilic sites; the ester carbonyl shows highest f⁻ values.

-

Solvent effects: Apply the Polarizable Continuum Model (PCM) to simulate dielectric environments. Polar solvents (e.g., water) stabilize transition states, accelerating hydrolysis.

-

Compare computed vs. experimental vibrational spectra (IR) to validate solvation models .

- Key Data :

| Solvent | HOMO-LUMO Gap (eV) | Fukui Index (C=O) |

|---|---|---|

| Gas Phase | 5.2 | 0.45 |

| Water | 4.8 | 0.52 |

Application-Focused Questions

Q. How can this compound be utilized as a crosslinker in protein labeling, and what experimental protocols mitigate nonspecific binding?

- Methodology :

- Conjugate the ester to amine-containing probes (e.g., fluorescent dyes, biotin) in PBS (pH 8.0) with 10% DMSO.

- Quench unreacted esters with excess glycine (0.1 M, 1 hour) to prevent side reactions.

- Validate labeling efficiency via SDS-PAGE with fluorescence imaging or Western blotting.

- Reference: Coumarin-based succinimidyl esters in show <5% nonspecific binding when reaction times are limited to 30 minutes .

Stability and Storage

Q. What storage conditions preserve the compound’s integrity, and how should researchers assess degradation over time?

- Methodology :

- Store desiccated at –20°C under argon to prevent hydrolysis and oxidation.

- Monitor degradation via:

- HPLC : Check for new peaks corresponding to hydrolysis products (e.g., free acid).

- ¹H NMR : Loss of ester proton signals (δ 4.8–5.0 ppm).

- Accelerated stability studies (40°C/75% RH) predict shelf life under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.